

Application Notes and Protocols for Surface Marker Detection Using BV750

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Violet 750 (BV750) is a violet laser-excitable fluorescent dye that has become an integral tool in multicolor flow cytometry for the identification and characterization of cell surface markers. As a tandem fluorochrome, BV750 consists of a donor fluorophore (Brilliant Violet 421) and an acceptor dye. When excited by the violet laser (405 nm), the donor transfers energy to the acceptor, which then emits light at a maximum wavelength of approximately 750 nm.[1][2][3] This large Stokes shift allows for its incorporation into complex multicolor panels with minimal spectral overlap into detectors used for other violet laser-excited dyes. These application notes provide detailed protocols and considerations for the effective use of BV750-conjugated antibodies for surface marker detection.

Spectral Properties and Instrument Setup

BV750 is optimally excited by the violet laser (405 nm) and has a peak emission at approximately 754 nm.[3][4] Careful instrument setup is critical for maximizing the signal-to-noise ratio and minimizing spillover.

Table 1: Spectral Properties of BV750



Property	Wavelength (nm)
Excitation Maximum	~409
Emission Maximum	~754
Excitation Laser	Violet (405 nm)

Table 2: Recommended Instrument Settings for BV750

Detection

Flow Cytometer	Recommended Filter Configuration	
BD FACSCanto™ II	780/60 BP filter with a 735 LP dichroic mirror[5]	
Cytek® Aurora™	Full spectrum is collected across all channels; BV750 is identified by its unique spectral signature. No specific bandpass filter is required.[7][8][9]	

Note: Instrument configurations can vary. It is essential to consult your specific instrument's filter guide and perform optimization experiments.

Experimental ProtocolsAntibody Titration

Proper antibody titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio, minimizing background staining and cost.

Protocol for Antibody Titration:

- Prepare a single-cell suspension of your target cells at a concentration of 1-2 x 10⁶ cells/mL in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
- Prepare a serial dilution of the BV750-conjugated antibody. A typical starting point for a 0.2 mg/mL stock concentration is a 1:50 dilution, followed by 2-fold serial dilutions.



- Add 100 μL of the cell suspension to a series of flow cytometry tubes.
- Add the diluted antibody to the respective tubes. Include an unstained control.
- Incubate for 20-30 minutes at 4°C, protected from light.
- Wash the cells twice with 2 mL of staining buffer by centrifuging at 300-400 x g for 5 minutes.
- Resuspend the cells in 300-500 μ L of staining buffer for analysis.
- Acquire the samples on the flow cytometer and analyze the staining index (SI) to determine the optimal concentration.

Table 3: Example of Antibody Titration Series

Tube	Antibody Dilution	Final Concentration (µg/mL) from 0.2 mg/mL stock
1	1:50	4.0
2	1:100	2.0
3	1:200	1.0
4	1:400	0.5
5	1:800	0.25
6	1:1600	0.125
7	Unstained Control	0

General Staining Protocol for Surface Markers

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold staining buffer.
- Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.

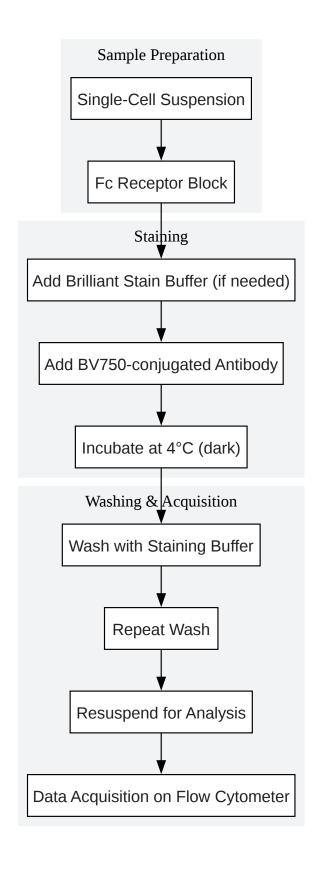


• Staining:

- If using two or more Brilliant Violet[™] dyes in your panel, add 50 µL of BD Horizon[™]
 Brilliant Stain Buffer to your staining cocktail.[1][2]
- Add the predetermined optimal amount of BV750-conjugated antibody to the cell suspension.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
- Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 500 μL) for flow cytometry analysis.
- Data Acquisition: Acquire the samples on the flow cytometer using the optimized settings for BV750.

Diagrams Experimental Workflow



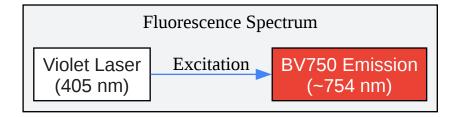


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Caption: General workflow for surface marker staining with BV750.



BV750 in the Fluorescence Spectrum

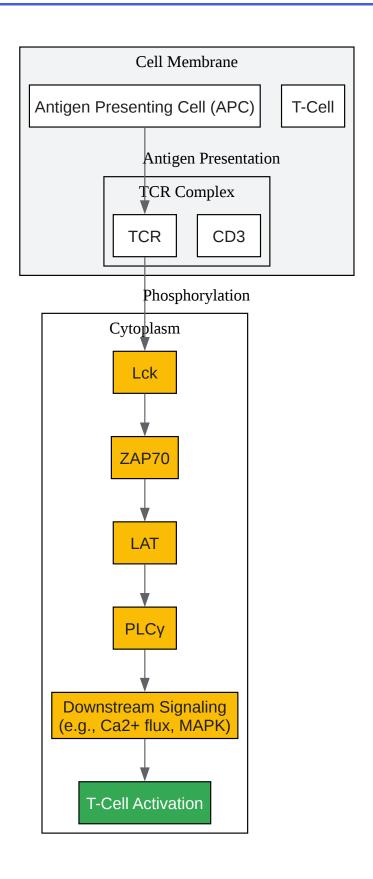


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Caption: Excitation and emission of BV750 in the fluorescence spectrum.

Simplified T-Cell Receptor (TCR) Signaling Pathway





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Caption: Simplified signaling cascade upon T-Cell Receptor (TCR) engagement.



Important Considerations

- Tandem Dye Stability: BV750 is a tandem dye, and its stability can be affected by light, temperature, and fixation.[10] Protect BV750-conjugated antibodies from light and avoid repeated freeze-thaw cycles. Tandem dye degradation can lead to spillover into the donor dye's detector (BV421), requiring careful compensation.
- Compensation: Always include single-stained compensation controls for BV750 and all other fluorochromes in your panel. Use the same antibody and cells/beads for compensation as in your experimental samples.
- Brilliant Stain Buffer: When using two or more Brilliant Violet[™] dyes, the use of a specialized buffer, such as BD Horizon[™] Brilliant Stain Buffer, is highly recommended to prevent non-specific dye-dye interactions that can lead to staining artifacts.[1][2][11]
- Lot-to-Lot Variability: Due to the nature of tandem dyes, there can be lot-to-lot variability in their spectral properties. It is advisable to perform a quality control check when using a new lot of a BV750-conjugated antibody.

By following these protocols and considerations, researchers can effectively utilize BV750 for the sensitive and accurate detection of cell surface markers in multicolor flow cytometry experiments.

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